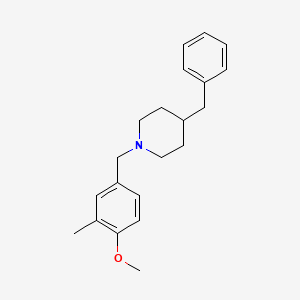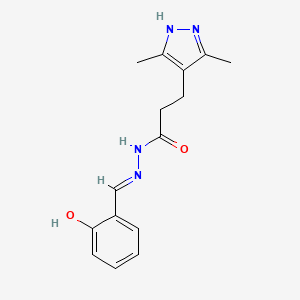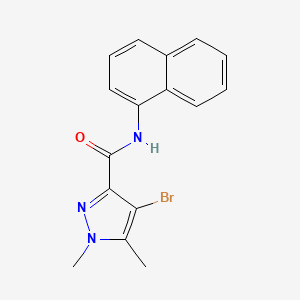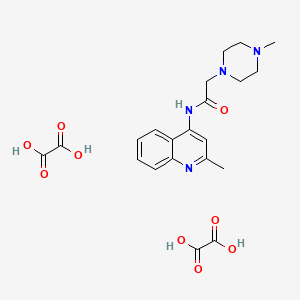
7-(benzyloxy)-3-ethyl-4,8-dimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(benzyloxy)-3-ethyl-4,8-dimethyl-2H-chromen-2-one, also known as BDMC, is a naturally occurring compound found in various plants. This compound has gained significant attention in recent years due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-3-ethyl-4,8-dimethyl-2H-chromen-2-one is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects through various pathways, including the inhibition of inflammatory mediators, activation of antioxidant enzymes, and modulation of signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can reduce oxidative stress, inflammation, and cell proliferation. This compound has also been found to improve insulin sensitivity, reduce blood glucose levels, and improve lipid metabolism.
Advantages and Limitations for Lab Experiments
7-(benzyloxy)-3-ethyl-4,8-dimethyl-2H-chromen-2-one has several advantages for lab experiments. It is readily available, easy to synthesize, and has low toxicity. However, this compound has some limitations as well. It has poor solubility in water, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for the study of 7-(benzyloxy)-3-ethyl-4,8-dimethyl-2H-chromen-2-one. One area of interest is the development of this compound-based drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, studies are needed to investigate the safety and efficacy of this compound in humans. Finally, research is needed to explore the potential use of this compound in combination with other drugs for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a naturally occurring compound with potential therapeutic applications. It exhibits anti-inflammatory, antioxidant, antitumor, and neuroprotective properties. This compound has several advantages for lab experiments, including its availability and low toxicity. However, it also has some limitations, including poor solubility in water and a lack of understanding of its mechanism of action. Further research is needed to explore the potential therapeutic applications of this compound and its safety and efficacy in humans.
Synthesis Methods
7-(benzyloxy)-3-ethyl-4,8-dimethyl-2H-chromen-2-one can be synthesized through various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the reaction of 7-hydroxy-3-ethyl-4,8-dimethylcoumarin with benzyl chloride, followed by oxidation to form this compound. Extraction from natural sources involves the isolation of this compound from plants such as Desmodium caudatum and Desmodium gangeticum.
Scientific Research Applications
7-(benzyloxy)-3-ethyl-4,8-dimethyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. Research has shown that this compound exhibits anti-inflammatory, antioxidant, antitumor, and neuroprotective properties. This compound has also been found to have a potential role in the treatment of diabetes, cardiovascular diseases, and neurodegenerative disorders.
properties
IUPAC Name |
3-ethyl-4,8-dimethyl-7-phenylmethoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-4-16-13(2)17-10-11-18(14(3)19(17)23-20(16)21)22-12-15-8-6-5-7-9-15/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXCLEMLKXUQGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OCC3=CC=CC=C3)C)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(phenylethynyl)benzoyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6017778.png)

![1-(cyclopropylacetyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine](/img/structure/B6017787.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6017791.png)

![5,5'-[(4-chlorophenyl)methylene]bis[6-hydroxy-3-methyl-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B6017800.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6017813.png)


![N~1~-(2,4-dimethoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6017831.png)

![2-(2,6-dichlorophenyl)-N-[3-({[(2,6-dichlorophenyl)acetyl]amino}methyl)-3,5,5-trimethylcyclohexyl]acetamide](/img/structure/B6017858.png)
![1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-methoxyphenyl)-3-piperidinecarboxamide](/img/structure/B6017868.png)